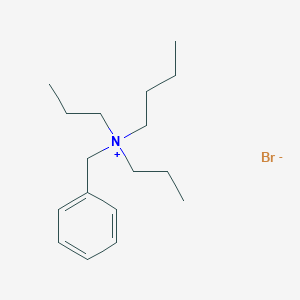
N-Benzyl-N,N-dipropylbutan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dipropylbutan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that makes it suitable for specific reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropylbutan-1-aminium bromide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dipropylbutan-1-amine with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dipropylbutan-1-aminium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary products are usually amines or alcohols.
Substitution: The products vary based on the nucleophile used, such as alcohols, nitriles, or thiols.
Scientific Research Applications
N-Benzyl-N,N-dipropylbutan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dipropylbutan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethylbutan-1-aminium bromide
- N-Benzyl-N,N-diethylbutan-1-aminium bromide
- N-Benzyl-N,N-dipropylpentan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-dipropylbutan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the benzyl group. These structural features confer distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to perform as effectively.
Properties
CAS No. |
90105-61-6 |
|---|---|
Molecular Formula |
C17H30BrN |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
benzyl-butyl-dipropylazanium;bromide |
InChI |
InChI=1S/C17H30N.BrH/c1-4-7-15-18(13-5-2,14-6-3)16-17-11-9-8-10-12-17;/h8-12H,4-7,13-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FLTHQUVMRZNPJH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















